Product packaging for 4-Isopropylcyclohexanone oxime(Cat. No.:CAS No. 103027-46-9)

4-Isopropylcyclohexanone oxime

Cat. No.: B020062
CAS No.: 103027-46-9
M. Wt: 155.24 g/mol
InChI Key: SKDFIEXQBHUNIU-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexanone (B45756) Oxime Chemistry

Oximes are a class of organic compounds characterized by the functional group C=N-OH, formed by the reaction of a carbonyl compound—either an aldehyde or a ketone—with hydroxylamine (B1172632). numberanalytics.comnumberanalytics.com This field of chemistry dates back to the 19th century and has since become a cornerstone of organic synthesis. numberanalytics.com Oximes are valuable as intermediates in the synthesis of a variety of compounds, including amines, nitriles, and heterocyclic compounds. numberanalytics.comnumberanalytics.com

Cyclohexanone oxime, a specific type of ketoxime, is a colorless solid and a crucial intermediate in the industrial production of nylon-6. wikipedia.org Its most significant commercial application is the Beckmann rearrangement, which converts it into ε-caprolactam, the monomer for nylon-6. wikipedia.orgscribd.com The global demand for nylon-6 is substantial, driving the large-scale production of cyclohexanone oxime. nih.gov

The synthesis of cyclohexanone oxime is primarily achieved through two main industrial methods: the reaction of cyclohexanone with hydroxylamine and the ammoximation of cyclohexanone. google.com The conventional method involves a condensation reaction between cyclohexanone and hydroxylamine. wikipedia.org More advanced methods, such as the ammoximation process, involve the reaction of cyclohexanone and ammonia (B1221849) with an oxidizing agent like hydrogen peroxide, offering a more direct route.

The structure of cyclohexanone oximes, including substituted derivatives, has been a subject of study. X-ray diffraction analyses have shown that the cyclohexyl rings in these compounds typically adopt a slightly distorted chair conformation. nih.gov The stereochemistry of the oxime group (E or Z isomerism) and the conformation of substituents on the cyclohexane (B81311) ring are critical factors influencing their reactivity and properties. numberanalytics.comnih.gov

Academic Significance and Research Gaps in Substituted Oxime Derivatives

The study of substituted oxime derivatives, such as 4-isopropylcyclohexanone (B42220) oxime, holds considerable academic significance due to the versatile applications of oximes in various chemical transformations and their role in medicinal chemistry and materials science. numberanalytics.comnih.gov Oximes are recognized for their ease of synthesis from carbonyl compounds and their straightforward conversion into other functional groups like nitriles and amines. nih.gov They also serve as protecting groups for carbonyls and are key intermediates in the Beckmann rearrangement for synthesizing β-lactam derivatives. nih.gov

Research into substituted cyclohexanone oximes is driven by the desire to understand how substituents on the cyclohexanone ring influence the compound's properties and reactivity. For instance, studies have investigated the conformational behaviors of 2-substituted cyclohexanone oximes, revealing that these compounds predominantly exist in an axial chair conformation. tandfonline.comtandfonline.com The nature and position of the substituent can affect the stereochemistry of the oxime and its subsequent reactions. acs.org

A significant area of interest is the Beckmann rearrangement of substituted cyclohexanone oximes. acs.org The rearrangement of unsymmetrically substituted cyclohexanone oximes can lead to different isomeric lactams, and the regioselectivity of this reaction is a key research focus. acs.orgwikipedia.org While the rearrangement of α-alkylcyclohexanone oximes often yields a single product, oximes without α-substituents can produce mixtures of isomers. acs.org The photochemical Beckmann rearrangement offers an alternative pathway, sometimes yielding different product distributions compared to the acid-catalyzed reaction. cdnsciencepub.com

Despite the advances, research gaps remain in the field of substituted oxime derivatives. While the coordination chemistry of oximes has been extensively studied, a comprehensive understanding of their applications in areas like crystal engineering and molecular recognition is still developing. rsc.org Furthermore, the development of more efficient and selective catalysts for oxime reactions is an ongoing challenge. numberanalytics.com For specific derivatives like 4-isopropylcyclohexanone oxime, detailed studies on its unique properties and potential applications are less common in the literature compared to the parent cyclohexanone oxime, indicating a need for further investigation. For example, 4-isopropylcyclohexanol, a precursor, is noted as an intermediate in the synthesis of compounds studied as potential ligands for the nociceptin (B549756) receptor, which is involved in pain perception.

Historical Development and Evolution of Related Chemical Entities

The history of oxime chemistry began in the 19th century with the first synthesis of an oxime. numberanalytics.com A pivotal moment in the history of cyclohexanone oxime chemistry was the discovery of the Beckmann rearrangement by Ernst Otto Beckmann in the late 19th century. wikipedia.org This acid-catalyzed rearrangement of an oxime to an amide became a fundamental reaction in organic chemistry. scribd.comwikipedia.org

The industrial importance of cyclohexanone oxime grew with the development of nylon-6 in the 20th century. The demand for ε-caprolactam, the monomer for nylon-6, spurred the development of large-scale production methods for cyclohexanone oxime. wikipedia.orggoogle.com Early industrial processes for producing cyclohexanone often started from phenol. google.com Over time, methods based on the oxidation of cyclohexane became more prevalent. google.com

The synthesis of hydroxylamine, a key reagent for oxime formation, has also evolved. Initially, it was produced through the reduction of nitrogen oxides (NOx) with hydrogen or sulfur dioxide. nih.gov Concerns over the use of toxic reagents and the generation of byproducts like ammonium (B1175870) sulfate (B86663) led to the development of alternative processes. The ammoximation process, which directly produces the oxime from a ketone, ammonia, and an oxidizing agent, represents a significant advancement in creating a more sustainable and efficient synthesis route.

In recent years, there has been a push towards even more environmentally friendly methods for synthesizing cyclohexanone oxime. Electrosynthesis has emerged as a promising alternative, where cyclohexanone can be reacted with nitrite (B80452) under ambient conditions, avoiding the need for high temperatures and harsh chemicals. nih.govacs.org This approach is part of a broader trend in organic synthesis towards developing more sustainable and atom-economical reactions. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B020062 4-Isopropylcyclohexanone oxime CAS No. 103027-46-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103027-46-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(4-propan-2-ylcyclohexylidene)hydroxylamine

InChI

InChI=1S/C9H17NO/c1-7(2)8-3-5-9(10-11)6-4-8/h7-8,11H,3-6H2,1-2H3

InChI Key

SKDFIEXQBHUNIU-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(=NO)CC1

Canonical SMILES

CC(C)C1CCC(=NO)CC1

Synonyms

Cyclohexanone, 4-(1-methylethyl)-, oxime (9CI)

Origin of Product

United States

Synthetic Methodologies for 4 Isopropylcyclohexanone Oxime and Precursors

Direct Synthesis of 4-Isopropylcyclohexanone (B42220) Oxime from 4-Isopropylcyclohexanone

The conversion of 4-isopropylcyclohexanone to its corresponding oxime is a direct oximation reaction. thermofisher.krrheniumshop.co.il This transformation is pivotal as the oxime serves as an intermediate in the synthesis of various other compounds. thermofisher.krsmolecule.com

Classical Oximation Approaches

Historically, the synthesis of oximes from ketones involves reacting the carbonyl compound with hydroxylamine (B1172632) hydrochloride. ijprajournal.comnih.gov This reaction is often carried out by refluxing the reactants in an alcoholic solution, sometimes with a base like pyridine (B92270). nih.gov However, these traditional methods can be hampered by drawbacks such as long reaction times, low yields, and the use of toxic reagents like pyridine. ijprajournal.com The general reaction involves the condensation of a carbonyl compound with hydroxylamine hydrochloride to yield the oxime. ajol.info

A standard laboratory procedure involves treating an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and pyridine at elevated temperatures (around 60 °C). ajol.info

Advanced Catalytic Routes for Oxime Formation

To overcome the limitations of classical methods, significant research has focused on developing advanced catalytic routes for oxime formation. These modern approaches aim for higher efficiency, milder reaction conditions, and improved sustainability.

Metal-free organic chemistry has provided high-yield reactions like condensation to produce oximes. ijprajournal.com The use of catalysts can significantly improve reaction rates and yields. For instance, various catalysts have been explored to facilitate the oximation reaction under more environmentally friendly conditions.

Precursor Synthesis: 4-Isopropylcyclohexanone

The availability of the precursor, 4-isopropylcyclohexanone, is crucial for the synthesis of its oxime. This ketone can be sourced from both renewable and conventional petroleum-based feedstocks.

Bio-based Origin Pathways (e.g., from β-Pinene)

A sustainable route to 4-isopropylcyclohexanone starts from β-pinene, a readily available and abundant terpene from renewable resources. rsc.orgnih.govd-nb.info The synthesis involves a multi-step process:

Ozonolysis of β-pinene: This step cleaves the double bond in β-pinene to produce (+)-nopinone. rsc.orgrsc.org

Isomerization of (+)-nopinone: The resulting nopinone (B1589484) undergoes a Lewis acid-promoted isomerization to yield (±)-cryptone. rsc.org

Hydrogenation of (±)-cryptone: The final step is the hydrogenation of cryptone to afford 4-isopropylcyclohexanone. rsc.orgacs.org This reduction can be achieved using catalysts like Wilkinson's catalyst (Rh(PPh₃)₃Cl) under a hydrogen atmosphere. rsc.org

This bio-based pathway presents a greener alternative to conventional synthetic methods. rsc.org

Conventional Synthetic Routes to 4-Isopropylcyclohexanone

Conventional methods for synthesizing 4-isopropylcyclohexanone often rely on petrochemical feedstocks. One common approach is the hydrogenation of 4-isopropylphenol. mdpi.com This process typically uses metal catalysts to reduce the aromatic ring. Another route involves the Oppenauer oxidation of 4-isopropylcyclohexanol. wikipedia.org This method uses a catalyst like aluminum isopropoxide in the presence of a hydride acceptor, such as acetone (B3395972), to oxidize the secondary alcohol to a ketone. wikipedia.orgbyjus.com

Starting Material Key Reagents/Catalysts Product Reference
4-IsopropylphenolMetal Catalyst, H₂4-Isopropylcyclohexanone mdpi.com
4-IsopropylcyclohexanolAluminum isopropoxide, Acetone4-Isopropylcyclohexanone wikipedia.orgbyjus.com

Emerging and Sustainable Methodologies for Oxime Synthesis

The field of organic synthesis is continually evolving, with a strong emphasis on green and sustainable practices. ijprajournal.comnih.gov For oxime synthesis, this translates to the development of methods that minimize waste, avoid hazardous solvents, and utilize energy-efficient processes. nih.gov

Emerging trends include:

Solvent-free reactions: Grinding techniques, where reactants are physically ground together, have been shown to produce oximes in excellent yields without the need for solvents. nih.gov

Use of natural acid catalysts: Aqueous extracts from plants like Vitis lanata and Mangifera indica, as well as citrus fruit juice, have been successfully used as natural acid catalysts for oximation. ijprajournal.com

Ultrasound and Microwave Irradiation: These energy sources can accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. ijprajournal.comajol.info Ultrasound irradiation of a mixture of a carbonyl compound and hydroxylamine hydrochloride in water and ethanol (B145695) has been shown to produce oximes in high yields (81–95%). ajol.info

Organocatalysis: Pyrrolidine has been identified as an efficient organocatalyst for the formation of oximes, operating under mild conditions and minimizing waste. acs.orgacs.org

Photoredox Catalysis: This method uses light to drive the reaction and has been applied to the fragmentation of N–O bonds in oximes to generate reactive radical species. mdpi.comnsf.gov

These sustainable methodologies offer promising alternatives to traditional synthetic routes, aligning with the principles of green chemistry. ijprajournal.comnih.gov

Electrocatalytic Approaches for Oxime Formation

Electrocatalysis presents a sustainable and efficient method for the synthesis of oximes from their corresponding ketones. A notable development in this area is an electrochemical reductive amination reaction that utilizes aqueous nitrite (B80452) as the nitrogen source to convert ketones into oximes in a neutral aqueous electrolyte. acs.org This process functions via an oxime intermediate, which can be the final target or be further reduced to an amine. acs.org

The efficacy of this conversion is highly dependent on the choice of electrocatalyst. Research has established selection criteria for catalysts suited for oxime electrosynthesis, identifying Palladium (Pd) as a particularly efficient material for this reaction. acs.org When using a Pd catalyst for the conversion of acetone, a model aliphatic ketone, an oxime Faradaic efficiency of 82% was achieved at a potential of -0.21 V versus the reversible hydrogen electrode (RHE). acs.org This highlights the potential of the method for converting aliphatic ketones like 4-isopropylcyclohexanone.

This electrocatalytic strategy is part of a growing field focused on utilizing oxidized nitrogen waste for C–N coupling chemistry, offering a promising sustainable pathway for the generation of valuable organonitrogen molecules. acs.org

Table 1: Electrocatalytic Synthesis of Oximes from Ketones

Catalyst Substrate Type Nitrogen Source Electrolyte Key Conditions Outcome Reference
Palladium (Pd) Aliphatic Ketone (e.g., Acetone) Aqueous Nitrite Neutral Aqueous -0.21 V vs. RHE 82% Faradaic Efficiency for Oxime acs.org
Pb/PbO Oxime - Neutral Aqueous - Selective reduction to amine acs.org

Nitrosation Reactions as Synthetic Routes to Oximes

Nitrosation reactions provide a classic yet effective route to oximes from compounds containing an active methylene (B1212753) group. google.com For ketones such as 4-isopropylcyclohexanone, the reaction targets the α-position relative to the carbonyl group. The resulting nitroso intermediate spontaneously rearranges to the more stable oxime. google.com

One specific industrial method involves the reaction of a ketone with nitric oxide in the presence of a variable-valence-metal salt as a catalyst. google.com This liquid-phase process is typically conducted at elevated temperatures and pressures. google.com A variety of agents can effect the nitrosation of active methylene compounds, including nitrous acid, alkyl nitrites (like tert-butyl nitrite), and nitrosyl chloride. google.comclockss.org The choice of nitrosating agent and catalyst can be critical and depends on the specific substrate. For instance, the combination of tert-butyl nitrite (t-BuONO) and potassium hexamethyldisilazide (KHMDS) has been shown to be effective for the oximation of certain ketones that are otherwise difficult to convert. clockss.org

The general mechanism for metal-mediated nitrosation often involves the formation of an organometallic intermediate which then interacts with the nitrosating agent. acs.org This catalytic approach can offer high yields by preventing undesirable side reactions, such as the surplus nitrosation of the oxime product. acs.org

Table 2: Nitrosation Methods for Oxime Synthesis from Ketones

Nitrosating Agent Substrate Type Catalyst / Base Conditions Outcome Reference
Nitric Oxide Ketone with active methylene group Variable-valence-metal salt 50-150 °C, 100-400 lb/sq. in. ga. Oxime formation google.com
tert-Butyl nitrite (t-BuONO) Dibenzylic Ketones Potassium hexamethyldisilazide (KHMDS) 0 °C to room temp. Efficient oxime synthesis clockss.org

Chemical Reactivity and Transformation Mechanisms of 4 Isopropylcyclohexanone Oxime

Beckmann Rearrangement: A Key Ring Expansion Transformation

The Beckmann rearrangement, a cornerstone reaction in organic synthesis, facilitates the conversion of oximes into amides or lactams. rsc.orgnumberanalytics.comnumberanalytics.com This acid-catalyzed transformation is of significant industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. rsc.orgscielo.org.mx

The generally accepted mechanism for the acid-catalyzed Beckmann rearrangement involves a series of well-defined steps. numberanalytics.com The process commences with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). numberanalytics.commasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group to the nitrogen atom, which occurs in a concerted fashion with the expulsion of the leaving group. This rearrangement step results in the formation of a nitrilium ion intermediate. numberanalytics.com Subsequent hydrolysis of this electrophilic intermediate yields the corresponding amide or lactam. masterorganicchemistry.com

Theoretical studies suggest that the initial step can involve either N-protonation or O-protonation, with the N- to O-proton migration being the rate-determining step. The solvent's dielectric constant has been shown to play a crucial role, with higher polarity leading to increased rearrangement rates. rsc.org Computational studies on acetone (B3395972) oxime in a "Beckmann solution" (acetic acid, hydrochloric acid, and acetic anhydride) indicate that the hydroxyl group's oxygen is stabilized by three acetic acid molecules during the rearrangement. Two primary mechanistic pathways are proposed for solid acid catalysts: one involving Brønsted acid sites and another involving silanol (B1196071) groups. researchgate.net

A wide array of catalytic systems has been developed to facilitate the Beckmann rearrangement, aiming to replace hazardous and corrosive traditional reagents like concentrated sulfuric acid and phosphorus pentachloride. These systems range from solid acid catalysts to various metal salts and ionic liquids.

Solid Acid Catalysts: Solid acid catalysts are a greener alternative, though they often require high reaction temperatures. Examples include:

Zeolites: H-ZSM-5, H-Faujasite, and silicalite-1 have been shown to catalyze the vapor-phase Beckmann rearrangement. Both strong acid sites and internal silanols can act as catalytic centers.

Mesoporous Materials: Si-MCM-41 and Al-MCM-41 have been investigated for the transformation of cyclohexanone oxime. Activity and selectivity were found to increase with aluminum content, with acidic sites catalyzing the rearrangement and silanol groups contributing to byproduct formation through hydrolysis. iitm.ac.in

Silicoaluminophosphates (SAPOs): These materials have been patented for use in both gas and liquid phase Beckmann rearrangements, demonstrating high conversion and selectivity. wipo.int

Metal-Based Catalysts:

Cobalt Salts with Lewis Acids: The combination of cobalt salts (like cobalt perchlorate) and Lewis acids (such as ytterbium trifluoromethanesulfonate (B1224126) or samarium trifluoromethanesulfonate) has proven effective for the Beckmann rearrangement of cycloalkanone oximes under mild conditions, leading to satisfactory yields of lactams with reduced byproducts. scirp.org

Nano-Fe3O4: Nano-Fe3O4 particles have been utilized as a green, heterogeneous catalyst under ultrasound irradiation in protic solvents, showing excellent yields. The catalyst facilitates the rearrangement by coordinating with the oxime's hydroxyl group. scielo.org.mx

Other Catalytic Systems:

Cyanuric Chloride: In combination with zinc chloride, cyanuric chloride can catalyze the Beckmann rearrangement, for instance, in the conversion of cyclododecanone (B146445) to its corresponding lactam, a monomer for Nylon 12.

Ionic Liquids: Brønsted acidic ionic liquids, particularly those based on caprolactam, have been employed as both catalyst and reaction medium, achieving high conversion and selectivity at 100 °C. rsc.org

Below is a table summarizing various catalytic systems for the Beckmann rearrangement:

Catalytic Systems for Beckmann Rearrangement

Catalyst System Substrate Conditions Yield Reference
Nano Fe3O4 / Ultrasound Cyclohexanone oxime H2O/CH3CN, 30% ultrasound amplitude, 45 min 98% (ε-caprolactam) scielo.org.mx
Co(ClO4)2 / Sm(OTf)3 Cyclohexanone oxime MeCN, 80°C, 2 h 80.6% (ε-caprolactam) scirp.org
H-Al-MCM-41 (Si/Al ≈ 14) Cyclohexanone oxime Vapor phase, ~360°C ~87% (ε-caprolactam) iitm.ac.in
Caprolactam-based Ionic Liquid Cyclohexanone oxime 100°C High conversion & selectivity rsc.org
Cyanuric Chloride / ZnCl2 Cyclododecanone Not specified Smooth conversion

The Beckmann rearrangement of cyclic ketoximes, such as 4-isopropylcyclohexanone (B42220) oxime, results in the formation of ring-expanded lactams. In the case of 4-isopropylcyclohexanone oxime, the rearrangement yields a substituted caprolactam. This transformation has been demonstrated as a viable route to produce bio-based monomers for functionalized polyamides, analogous to nylon. rsc.org The synthesis of the oxime from 4-isopropylcyclohexanone (which can be derived from β-pinene) and its subsequent Beckmann rearrangement to the corresponding lactam highlights a potential pathway for polyamide production from renewable resources. rsc.orgresearchgate.net

Lactams are a crucial class of compounds due to their presence in numerous biologically active molecules and their role as monomers for polymer synthesis. scielo.org.mx For instance, ε-caprolactam, derived from cyclohexanone oxime, is the industrial precursor to Nylon 6, a widely used polymer in plastics and fibers. scielo.org.mx The lactams derived from substituted cyclohexanone oximes, like this compound, can be used to create novel polyamides with tailored properties.

Catalytic Systems for Inducing Beckmann Rearrangement

Reduction Reactions of the Oxime Functionality

The reduction of the C=N double bond in oximes is a fundamental transformation that provides access to primary amines.

Catalytic hydrogenation is a common method for the reduction of oximes to primary amines. jove.com This process typically involves the use of hydrogen gas and a metal catalyst. For the reduction of 4-substituted cyclohexanone oximes, hydrogenation in an acidic solution over a platinum catalyst, such as platinum black, has been shown to produce amine mixtures rich in the cis-isomer. rsc.org The product of the catalytic hydrogenation of this compound is 4-isopropylcyclohexylamine. calpaclab.com This amine is a valuable building block in organic synthesis.

Catalytic Hydrogenation of 4-Substituted Cyclohexanone Oximes

Catalyst Conditions Major Product Isomer Reference
Platinum Black Acidic Solution, H2 cis-Amine rsc.org
Sodium in Ethanol (B145695) - trans-Amine rsc.org

Chemoselective reduction strategies are crucial when other reducible functional groups are present in the substrate. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce oximes, they are often non-selective. jove.com Milder and more selective methods have been developed.

One approach involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. For instance, NaBH4 with nano-copper on charcoal has been reported as an efficient system for the selective reduction of oximes to amines in refluxing ethanol. shirazu.ac.irresearchgate.netshirazu.ac.ir This system has demonstrated high yields and regioselectivity, even for α,β-unsaturated oximes, reducing them to the corresponding allylic amines. researchgate.netshirazu.ac.ir

Another mild and convenient single-step procedure for the direct reduction of oximes to amines involves using aqueous titanium trichloride (B1173362) (TiCl3) with sodium cyanoborohydride (NaBH3CN) in a buffered methanol (B129727) solution. This method is particularly useful for substrates where the intermediate imine is unstable and prone to hydrolysis. The use of the mild reducing agent NaBH3CN makes this procedure compatible with other reducible functionalities like ketones or double bonds. tandfonline.com

For substrates with multiple functional groups, the choice of reducing agent is critical. For example, catalytic hydrogenation with Adam's catalyst (platinum dioxide) under low hydrogen pressure and acidic conditions can chemoselectively reduce oxime and nitrile groups in the presence of a carboxylic acid. rsc.org

Catalytic Hydrogenation of the C=N Bond

Reversion Reactions: Regeneration of the Parent Ketone from the Oxime

The conversion of an oxime back to its parent ketone, known as deoximation or reversion, is a fundamental transformation in organic synthesis. Oximes, including this compound, are generally stable crystalline solids, which makes them useful for the purification and characterization of ketones. illinois.edu However, their stability necessitates specific conditions to hydrolyze them and regenerate the carbonyl group.

The reversion of this compound to 4-isopropylcyclohexanone can be achieved through various methods, which can be broadly categorized as hydrolytic, oxidative, or reductive cleavage. While specific studies on this compound are not extensively detailed in the literature, the principles are well-established for analogous compounds like cyclohexanone oxime, which can be hydrolyzed back to cyclohexanone using reagents such as acetic acid. wikipedia.org The regeneration is crucial when the oxime is used as a protecting group for the ketone functionality during a multi-step synthesis.

A variety of reagents have been developed for the efficient deoximation of ketoximes under mild conditions to avoid side reactions. The choice of method often depends on the sensitivity of other functional groups present in the molecule.

Table 1: Selected Methods for the Regeneration of Ketones from Ketoximes

Method Category Reagent(s) Typical Conditions Reference
Hydrolytic Acetic Acid Heating in aqueous solution wikipedia.org
p-Toluenesulfonic acid Aqueous acetone dss.go.th
Oxidative Sodium nitrite (B80452) / acid Aqueous solution General Knowledge
Ammonium (B1175870) persulfate 1,4-Dioxane, heat libretexts.org

| Reductive | Titanium(III) chloride | Aqueous solution, buffered | General Knowledge |

These methods illustrate the range of conditions available for cleaving the C=NOH bond to restore the C=O group of the parent ketone, 4-isopropylcyclohexanone.

Other Relevant Organic Transformations Involving the Oxime Group

The oxime functional group in this compound is a versatile moiety that can participate in several significant organic transformations beyond simple reversion to the ketone. These reactions allow for the synthesis of important nitrogen-containing compounds, such as lactams and amines.

Beckmann Rearrangement

The most prominent reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide. masterorganicchemistry.comscielo.org.mx For cyclic ketoximes like this compound, this rearrangement yields a lactam, which is a cyclic amide. This reaction is of immense industrial importance, for instance, in the production of ε-caprolactam from cyclohexanone oxime for the manufacture of Nylon 6. illinois.eduwikipedia.org

In the case of this compound, the Beckmann rearrangement produces a substituted ε-caprolactam. researchgate.netrsc.org The reaction is typically initiated by a strong acid (e.g., sulfuric acid) or other reagents like phosphorus pentachloride, which convert the hydroxyl group of the oxime into a good leaving group. illinois.edumasterorganicchemistry.com This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed. masterorganicchemistry.com

Reduction to Amines

The oxime group can be readily reduced to a primary amine. The reduction of this compound provides a direct route to 4-isopropylcyclohexylamine, a useful synthetic intermediate. Research has shown that the stereochemical outcome of this reduction is highly dependent on the reagents and conditions employed. rsc.org

Two primary methods have been described for this transformation:

Catalytic Hydrogenation : Hydrogenation of this compound over a platinum catalyst in an acidic solution yields a mixture of isomeric amines that is rich in the cis-isomer of 4-isopropylcyclohexylamine. rsc.org

Dissolving Metal Reduction : Reduction using sodium metal in ethanol produces a mixture of amines that is predominantly the trans-isomer of 4-isopropylcyclohexylamine. rsc.org

The ability to selectively generate either the cis or trans isomer by choosing the appropriate reduction method is a valuable tool in stereoselective synthesis.

Table 2: Key Organic Transformations of this compound

Reaction Reagent(s) / Catalyst Product Reference
Beckmann Rearrangement Strong acid (e.g., H₂SO₄), heat 5-Isopropyl-azepan-2-one (substituted ε-caprolactam) researchgate.netrsc.org
Reduction to Amine (cis-rich) H₂, Platinum catalyst, acidic solution cis-4-Isopropylcyclohexylamine rsc.org

| Reduction to Amine (trans-rich) | Sodium (Na), Ethanol (EtOH) | trans-4-Isopropylcyclohexylamine | rsc.org |

These transformations highlight the synthetic utility of this compound as an intermediate for producing a variety of nitrogen-containing cyclic compounds.

Stereochemical Considerations in 4 Isopropylcyclohexanone Oxime Chemistry

E/Z Isomerism of the Oxime Moiety

The carbon-nitrogen double bond of the oxime group in 4-isopropylcyclohexanone (B42220) oxime is a site of geometric isomerism, leading to the existence of E and Z isomers. In this context, the priority of the substituents on the nitrogen atom (hydroxyl group and a lone pair) and the C1 carbon of the cyclohexane (B81311) ring determines the configuration. The hydroxyl group has higher priority than the lone pair, and at C1, the carbon chain of the ring takes precedence over the other C1 substituent.

The assignment of E and Z descriptors is based on the Cahn-Ingold-Prelog (CIP) priority rules. ethernet.edu.et If the higher-priority substituents on the nitrogen and carbon atoms of the C=N double bond are on the same side, the isomer is designated as Z (zusammen, German for "together"). If they are on opposite sides, it is the E isomer (entgegen, German for "opposite"). ethernet.edu.et

The synthesis of oximes from ketones and hydroxylamine (B1172632) can often result in a mixture of E and Z isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions such as pH and temperature. arpgweb.com In many instances, the E isomer is thermodynamically more stable and can be obtained from the Z form through isomerization, often facilitated by treatment with acid or by purification techniques like column chromatography. researchgate.net The distinct physical properties and biological activities of E and Z isomers necessitate their separation and individual characterization, which is typically accomplished using spectroscopic methods like 1D and 2D NMR. researchgate.net

Diastereoisomerism in the Cyclohexane Ring (e.g., cis/trans configurations at C4 and other positions)

The presence of the isopropyl group at the C4 position of the cyclohexane ring introduces a stereocenter. This, in combination with the stereochemistry of the oxime group and any other substituents, gives rise to diastereomers. The most significant diastereomeric relationship in the ring itself is the cis/trans configuration of the isopropyl group relative to other substituents or to the plane of the ring.

In the case of 4-isopropylcyclohexanone, the precursor to the oxime, the isopropyl group can exist in either an equatorial or axial position in the chair conformation of the cyclohexane ring. The equatorial conformation is generally more stable due to reduced steric hindrance. When the oxime is formed, the cis and trans isomers are defined by the relationship between the isopropyl group at C4 and the hydroxyl group of the oxime at C1.

For instance, in the hydrogenation of 4-isopropylcyclohexanone to form 4-isopropylcyclohexanol, the product is a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the reaction conditions and the catalyst used. gla.ac.uk This demonstrates the influence of the C4 substituent on the stereochemical outcome of reactions at the C1 position. The steric bulk of the isopropyl group plays a crucial role in directing the approach of reagents to the carbonyl group, thereby influencing the diastereoselectivity of the reaction.

Enantioselective Synthesis and Chiral Induction Approaches for Precursors and Oxime

The synthesis of enantiomerically pure or enriched 4-isopropylcyclohexanone and its subsequent oxime is of significant interest, particularly for applications in the synthesis of chiral molecules. Several strategies have been developed to achieve this, primarily focusing on the enantioselective synthesis of the ketone precursor.

One approach involves the asymmetric methoxycarbonylation of 4-isopropylcyclohexanone, which has been utilized in the stereoselective synthesis of natural products. zotero.org Another powerful method is the use of biocatalysts. For example, recombinant whole-cell cyclohexanone (B45756) monooxygenase (CHMO) has been used for the Baeyer-Villiger oxidation of 4-isopropylcyclohexanone, yielding (S)-5-isopropyloxepan-2-one with high enantiomeric excess (>98% ee). ethernet.edu.et This demonstrates the potential of enzymatic methods to achieve high levels of enantioselectivity in reactions involving this structural motif.

Furthermore, chiral amines have been employed to induce stereoselectivity in conjugate addition reactions to precursors of 4-substituted cyclohexanones, resulting in excellent stereoselectivity. researchgate.net The choice of the chiral auxiliary and its steric properties are critical in directing the stereochemical outcome of the reaction.

Method Precursor/Reactant Product Key Feature/Result
Asymmetric Methoxycarbonylation4-IsopropylcyclohexanoneMethoxycarbonylated derivativeKey step in a highly stereoselective synthesis. zotero.org
Biocatalytic Oxidation4-Isopropylcyclohexanone(S)-5-Isopropyloxepan-2-oneAchieved >98% enantiomeric excess using a recombinant CHMO biocatalyst. ethernet.edu.et
Chiral Amine Induced Conjugate AdditionPrecursors to 4-substituted cyclohexanonesChiral amino estersExcellent stereoselectivity observed. researchgate.net

Stereocontrol and Diastereoselectivity in Ring Expansion and Reduction Reactions

The stereochemistry of 4-isopropylcyclohexanone oxime plays a pivotal role in directing the outcome of subsequent reactions, particularly ring expansions like the Beckmann rearrangement and reduction reactions.

The Beckmann rearrangement of a cyclohexanone oxime is a classic method for synthesizing ε-caprolactam, the precursor to Nylon-6. researchgate.net In this reaction, the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. Therefore, the E/Z configuration of the oxime directly determines which C-C bond of the cyclohexane ring is broken and which group migrates, leading to a specific regioisomeric lactam. Stereocontrol of the oxime geometry is thus essential for achieving a selective rearrangement.

In reduction reactions, such as the hydrogenation of the C=N double bond or the reduction of the precursor ketone, the stereochemistry of the product is highly influenced by the existing stereocenters. For instance, the hydrogenation of racemic 2-isopropylcyclohexanone (B93567) using specific ruthenium catalysts can proceed with high diastereoselectivity and enantioselectivity due to kinetic resolution. scribd.com The steric hindrance imposed by the isopropyl group directs the approach of the hydrogenation catalyst, favoring the formation of one diastereomer over the other. gla.ac.ukescholarship.org Microbial reduction of 4-isopropylcyclohexanone has also been shown to be highly stereoselective, predominantly yielding the trans-alcohol, with the exact cis:trans ratio depending on the fungal strain used.

Reaction Type Starting Material Significance of Stereochemistry Outcome
Beckmann RearrangementThis compoundThe E/Z configuration of the oxime determines which group migrates. researchgate.netSelective formation of a specific regioisomeric lactam.
Catalytic Hydrogenation2-IsopropylcyclohexanoneSteric hindrance from the isopropyl group directs the catalyst approach. gla.ac.ukescholarship.orgHigh diastereoselectivity and potential for kinetic resolution. scribd.com
Microbial Reduction4-IsopropylcyclohexanoneThe fungal strain influences the stereochemical outcome.Predominantly forms trans-4-isopropylcyclohexanol.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-isopropylcyclohexanone (B42220) oxime. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-isopropylcyclohexanone oxime displays characteristic signals that confirm the presence of the isopropyl and cyclohexyl moieties. For instance, a doublet signal is typically observed for the six methyl protons of the isopropyl group, while the methine proton of the same group appears as a multiplet. rsc.org The protons on the cyclohexane (B81311) ring give rise to a series of complex multiplets due to their different chemical environments and spin-spin coupling interactions. The chemical shifts of these protons are influenced by their axial or equatorial positions and their proximity to the oxime functional group. rsc.orgipb.pt The hydroxyl proton of the oxime group often appears as a broad singlet, and its chemical shift can be solvent-dependent. rsc.org The presence of E and Z isomers can lead to the appearance of two distinct sets of signals for the protons near the C=N bond, with the relative integration of these signals providing the isomer ratio. rsc.orgnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Distinct signals are observed for the carbonyl carbon of the precursor ketone (around 211.6 ppm), which is absent in the oxime spectrum, and the C=N carbon of the oxime (typically in the range of 150-160 ppm). rsc.orgrsc.org The carbons of the isopropyl group and the cyclohexane ring also show characteristic chemical shifts. rsc.orgresearchgate.net Like in ¹H NMR, the presence of stereoisomers can result in a doubling of signals for the carbons in the vicinity of the oxime group. rsc.org

A representative, though general, compilation of expected NMR data is presented below. Actual shifts can vary based on solvent and isomeric form. pitt.edu

Table 1: Representative NMR Data for this compound

Nucleus Typical Chemical Shift (δ, ppm) Description
¹H ~ 0.8-1.0 Doublet, 6H (Isopropyl CH₃)
¹H ~ 1.0-2.5 Multiplets (Cyclohexyl & Isopropyl CH protons)
¹H Broad singlet 1H (N-OH)
¹³C ~ 19-20 Isopropyl CH₃ carbons
¹³C ~ 25-47 Cyclohexyl & Isopropyl CH carbons
¹³C ~ 155-160 C=NOH carbon

Note: Data is generalized. Specific values depend on experimental conditions and isomer.

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its identity.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of cyclohexanone (B45756) oxime, a related compound, shows a molecular ion peak [M]⁺ corresponding to its molecular weight. ucdavis.edunist.govnist.gov For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₉H₁₇NO (155.25 g/mol ). rsc.orgresearchgate.net The fragmentation pattern provides structural information. Common fragmentation pathways for cyclohexanone oximes involve cleavage of the cyclohexane ring and loss of small neutral molecules like H₂O, NO, or C₂H₄. foodb.ca

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity
155 [M]⁺ (Molecular Ion)
140 [M - CH₃]⁺
113 [M - C₃H₆]⁺
96 [M - C₃H₇ - H₂O]⁺

Note: This table is predictive, based on common fragmentation patterns of related oximes.

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Isomer Separation

Chromatographic techniques are vital for separating this compound from starting materials, byproducts, and for resolving its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for analyzing the purity of this compound, which is volatile enough for GC analysis. rsc.orgresearchgate.net A typical analysis would show a distinct peak for the compound at a specific retention time, and the coupled mass spectrometer would confirm its identity. researchgate.netrsc.org The presence of impurities would be indicated by additional peaks in the chromatogram. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of oximes, especially for separating non-volatile impurities or thermally sensitive compounds. oup.comresearchgate.netmaxwellsci.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. researchgate.netmaxwellsci.com Normal-phase HPLC can also be effective for separating E and Z isomers of oximes, which often exhibit different polarities. nih.gov The development of a stability-indicating HPLC method is crucial for quality control, as it can separate the main compound from its potential degradation products. oup.comresearchgate.net Different mobile phase compositions, often consisting of acetonitrile (B52724) and buffered aqueous solutions, can be optimized to achieve the desired separation. maxwellsci.comsielc.com

X-ray Crystallography for Solid-State Structural Determination

Oximes frequently form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the nitrogen atom of a neighboring molecule, creating a characteristic six-membered ring motif known as an R²₂(6) dimer. scispace.comresearchgate.net Alternatively, they can form infinite chains through single hydrogen bonds. scispace.comiucr.org The specific packing arrangement is influenced by the substituents on the oxime. acs.org For this compound, X-ray analysis would definitively establish the E or Z configuration of the oxime group and the conformation of the cyclohexane ring (e.g., chair conformation) with the isopropyl group in either an axial or equatorial position. rsc.org

In-situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques allow for real-time monitoring of chemical reactions, providing valuable insights into reaction mechanisms, kinetics, and the formation of intermediates.

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: In-situ ATR-FTIR is a powerful method for tracking the progress of a reaction in solution. rsc.orgbohrium.com An ATR probe immersed in the reaction mixture continuously records the IR spectrum. For the synthesis of this compound from its corresponding ketone, one could monitor the disappearance of the strong C=O stretching band of the ketone and the simultaneous appearance of the C=N and O-H stretching bands of the oxime product. rsc.org This data can be used to determine reaction rates and understand the influence of parameters like temperature and pH on the reaction kinetics. researchgate.netacs.orgucm.es

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Isopropylcyclohexanone
Cyclohexanone
Cyclohexanone oxime

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms (e.g., Beckmann Rearrangement Transition States)

The Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide, has been a subject of extensive theoretical study to elucidate its mechanism. kuleuven.bemasterorganicchemistry.combeilstein-journals.org For oximes derived from ketones like 4-isopropylcyclohexanone (B42220), this rearrangement yields a lactam. beilstein-journals.org Quantum chemical calculations, particularly density functional theory (DFT) and Møller-Plesset perturbation theory (MP4), are employed to map the potential energy surface of the reaction. kuleuven.be

These calculations help in identifying the transition states (TS) and intermediates involved. The generally accepted mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti to the leaving group (water) to form a nitrilium ion intermediate. kuleuven.bemasterorganicchemistry.com This intermediate is then attacked by water to produce the final amide product after tautomerization. masterorganicchemistry.com

Studies on simpler model systems like formaldehyde (B43269) oxime have shown that N-protonation is thermodynamically preferred over O-protonation in the gas phase. kuleuven.be However, the O-protonated form is the crucial intermediate for the rearrangement. The energy barrier for the 1,2-hydrogen shift from the N-protonated to the O-protonated form is significant, often representing the rate-determining step in the gas phase. kuleuven.be The subsequent migration-elimination step from the O-protonated oxime has a much lower activation energy. kuleuven.be

For substituted cyclohexanone (B45756) oximes, computational studies can predict the migratory aptitude of different groups. The group anti to the hydroxyl group is the one that migrates. In the case of 4-isopropylcyclohexanone oxime, this would be one of the C-C bonds of the cyclohexane (B81311) ring. The substitution at the 4-position with an isopropyl group can influence the stability of the transition state and potentially the reaction rate.

Recent research has also explored the concept of dynamic path bifurcation in the Beckmann rearrangement. sc.edu Depending on the stability of the potential carbocation that can be formed by fragmentation, the reaction can proceed through either a concerted rearrangement pathway or a stepwise fragmentation-recombination pathway. sc.edu For substrates where the migrating group can form a stable carbocation, fragmentation to a nitrile and a carbocation can compete with or even dominate the rearrangement to an amide. sc.edu Computational models can predict which pathway is more favorable for a given oxime derivative by calculating the energies of the respective transition states and intermediates. sc.edu

Computational Method Focus of Study Key Findings
MP4/6-311++G(d,p) + ZPEGas-phase Beckmann rearrangement of formaldehyde oximeN-protonation is favored, but O-protonation is required for the rearrangement. The 1,2-H shift from N- to O-protonated form is the rate-determining step. kuleuven.be
DFT (B3LYP/6-31+G*)Oxime-based urethane (B1682113) formationInvestigated the mechanism of urethane formation from an oxime and an isocyanate, revealing a concerted addition via a four-membered ring transition state. pku.edu.cn
Ab initio dynamics simulationsBeckmann reaction of substituted phenyl-2-propanone oximesDemonstrated dynamic path bifurcation, where the reaction path can lead to either rearrangement or fragmentation products depending on the substituents. sc.edu

Conformational Analysis of this compound and Reaction Intermediates

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize torsional and angle strain. The bulky isopropyl group at the C4 position will preferentially occupy an equatorial position to avoid steric hindrance with the axial hydrogens. This conformational preference is a key factor in determining the molecule's reactivity and the stereochemical outcome of its reactions.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the relative energies of different conformations of the oxime and its reaction intermediates. For instance, in the Beckmann rearrangement, the geometry of the transition state will be influenced by the initial conformation of the oxime. The anti-periplanar alignment required for the migrating group and the leaving group is readily achieved in the chair conformation of the cyclohexane ring.

The presence of the isopropyl group can also influence the conformational equilibrium of the resulting lactam. The seven-membered ring of the caprolactam derivative will adopt a flexible conformation, and computational analysis can predict the most stable arrangement of the isopropyl substituent on this ring.

Prediction of Spectroscopic Parameters and Isomer Stabilities

Computational chemistry is a valuable tool for predicting spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions can aid in the identification and characterization of this compound and its isomers.

DFT and time-dependent DFT (TD-DFT) methods are commonly used for these purposes. By calculating the optimized geometry of the molecule, it is possible to compute the magnetic shielding tensors for each nucleus, which can then be converted to NMR chemical shifts. Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements yields the vibrational frequencies.

These computational tools can also be used to assess the relative stabilities of the (E) and (Z) isomers of this compound. The energy difference between these isomers can be calculated, providing an estimate of their equilibrium populations. This is particularly important in the context of the Beckmann rearrangement, as the stereochemistry of the oxime determines which group migrates.

Catalyst Design and Optimization through Computational Modeling

While the classical Beckmann rearrangement is often promoted by strong acids, there is a continuous search for more efficient and selective catalysts. rsc.org Computational modeling plays a crucial role in the rational design of new catalysts. nih.gov

For instance, in the context of the Baeyer-Villiger oxidation of 4-isopropylcyclohexanone to the corresponding caprolactone, computational studies can help in understanding the mechanism of catalysis by solid acid catalysts or enzymes. science.gov By modeling the interaction of the substrate with the active site of the catalyst, it is possible to identify key interactions that are responsible for the catalytic activity and selectivity. This knowledge can then be used to design modified catalysts with improved performance.

Computational approaches have been used to design catalysts for a variety of reactions, including asymmetric hydrogenations and ethylene (B1197577) trimerization. nih.gov The insights gained from modeling the transition states of these reactions have led to the development of experimentally verified, highly efficient catalysts. nih.gov Similar strategies could be applied to develop novel catalysts for reactions involving this compound, such as a more environmentally friendly Beckmann rearrangement process.

Applications and Material Science Implications of 4 Isopropylcyclohexanone Oxime Derivatives

Monomer for Polyamide Production (e.g., Functionalized Nylon Analogues via Lactam Intermediates)

4-Isopropylcyclohexanone (B42220) oxime is a key precursor for producing functionalized lactams, which are the monomers for a new class of polyamides. rsc.orgresearchgate.net The primary route to these monomers is the Beckmann rearrangement, a well-established industrial reaction for converting oximes into amides or lactams. illinois.edumasterorganicchemistry.comscielo.org.mx In this process, 4-isopropylcyclohexanone oxime undergoes a molecular rearrangement to yield 4-isopropyl-ε-caprolactam. rsc.orgresearchgate.net

This resulting lactam serves as a direct monomer for producing functionalized polyamides, which are analogues of commercial polymers like Nylon-6. rsc.orgresearchgate.net The production of Nylon-6 itself relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime to form ε-caprolactam, highlighting the industrial relevance of this chemical pathway. scielo.org.mxresearchgate.netrsc.org The incorporation of the isopropyl group into the polymer backbone is a method to modify the physical and chemical properties of the resulting polyamide, creating materials with potentially different thermal stability, solubility, and mechanical characteristics compared to traditional nylons. rsc.orgresearchgate.net

Table 1: Pathway from Oxime to Functionalized Polyamide

Starting Material Key Reaction Monomer Intermediate Final Polymer
This compound Beckmann Rearrangement 4-isopropyl-ε-caprolactam Functionalized Polyamide

Development of Bio-based Polymer Feedstocks and Sustainable Materials

A significant aspect of the research into this compound derivatives is their potential role in creating sustainable materials. The precursor, 4-isopropylcyclohexanone, can be synthesized from renewable, bio-based feedstocks, positioning it as a building block for green chemistry. rsc.orgresearchgate.net

Research has demonstrated a high-yielding, multi-step process to produce 4-isopropylcyclohexanone from β-pinene. rsc.orgresearchgate.net β-pinene is an abundant, naturally occurring terpene found in turpentine, a byproduct of the paper and pulp industry. rsc.org This synthetic route provides a pathway to monomers and subsequent polymers that are not reliant on petrochemical sources. rsc.orgresearchgate.net By utilizing biomass-derived starting materials, the resulting polyamides can be classified as bio-based, contributing to the development of more sustainable plastics and materials. rsc.orgresearchgate.net This approach aligns with the growing demand for renewable and biodegradable alternatives to conventional polymers. rsc.orgresearchgate.net

Table 2: Bio-based Synthesis of the Polyamide Precursor

Bio-based Feedstock Key Intermediate Steps Final Precursor

Utility as Building Blocks for Complex Organic Molecules

Beyond polymer science, the precursor to the oxime, 4-isopropylcyclohexanone, is a valuable building block for the synthesis of more complex organic molecules, particularly those with potential pharmacological applications. chemicalbook.comsmolecule.comfishersci.ca Its chemical structure serves as a scaffold for constructing intricate molecular frameworks. chemicalbook.comlabfind.co.krfishersci.ca

Research has shown that 4-isopropylcyclohexanone is used in the preparation of:

Dihydroindol-2-ones : These compounds have been studied as potential agonist and antagonist ligands for the nociceptin (B549756) receptor, which is involved in pain perception. chemicalbook.comsmolecule.comfishersci.ca

Beta-alanine derivatives : These molecules are under investigation as potential orally available glucagon (B607659) receptor antagonists, which could have applications in managing type 2 diabetes. chemicalbook.comsmolecule.comfishersci.ca

The utility of 4-isopropylcyclohexanone in these syntheses underscores its importance as a versatile chemical intermediate, enabling the creation of diverse and high-value compounds.

Table 3: Application as a Synthetic Building Block

Building Block Derived Complex Molecules Potential Application Area
4-Isopropylcyclohexanone Dihydroindol-2-ones Nociceptin receptor ligands (pain perception) chemicalbook.comsmolecule.comfishersci.ca

Table of Mentioned Compounds

Compound Name
This compound
4-Isopropylcyclohexanone
4-isopropyl-ε-caprolactam
Polyamide
β-pinene
Dihydroindol-2-ones
Beta-alanine derivatives
Cyclohexanone
ε-caprolactam
Nylon-6
(+)-nopinone

Green Chemistry Principles in the Synthesis and Transformations of 4 Isopropylcyclohexanone Oxime

Utilization of Renewable Feedstocks (e.g., β-Pinene as a Terpene Source)

The chemical industry is increasingly turning to renewable feedstocks to reduce its reliance on fossil fuels. Terpenes, naturally abundant hydrocarbons produced by plants, represent a promising class of renewable starting materials. β-Pinene, a major component of turpentine, has been identified as a viable and sustainable precursor for the synthesis of 4-isopropylcyclohexanone (B42220), the direct precursor to 4-isopropylcyclohexanone oxime. rsc.orgresearchgate.net

The conversion of β-pinene to 4-isopropylcyclohexanone can be achieved through a multi-step process that begins with the ozonolysis of β-pinene to yield (+)-nopinone. rsc.orgresearchgate.net This is followed by a Lewis acid-promoted isomerization to produce (±)-cryptone. rsc.orgresearchgate.net Subsequent hydrogenation of cryptone furnishes 4-isopropylcyclohexanone. rsc.orgresearchgate.net This ketone can then be readily converted to this compound. researchgate.netresearchgate.net This pathway not only utilizes a renewable feedstock but also provides a route to a valuable chemical intermediate that has applications in the synthesis of other important compounds. rsc.orgresearchgate.net

Table 1: Synthesis of 4-Isopropylcyclohexanone from β-Pinene

StepReactionReagents/ConditionsProductReference
1OzonolysisO₃, followed by a reductive workup(+)-Nopinone rsc.orgresearchgate.net
2IsomerizationLewis Acid(±)-Cryptone rsc.orgresearchgate.net
3HydrogenationH₂, Wilkinson's catalyst4-Isopropylcyclohexanone rsc.orgresearchgate.net
4OximationHydroxylamine (B1172632)This compound researchgate.netresearchgate.net

Development of Energy-Efficient Processes (e.g., Room Temperature, Atmospheric Pressure Reactions)

A core tenet of green chemistry is the design of energy-efficient processes, which often involves conducting reactions at ambient temperature and pressure. researchgate.net While specific research on the synthesis of this compound under such mild conditions is not extensively detailed in the provided results, the broader principles of green chemistry encourage the exploration of such methodologies. researchgate.net

The development of highly active catalysts can significantly lower the activation energy of reactions, thereby reducing the need for high temperatures and pressures. researchgate.net For instance, the use of microwave-assisted synthesis is a known strategy to decrease reaction times and energy consumption in the formation of oximes in general. numberanalytics.com Future research could focus on applying these techniques to the synthesis of this compound to enhance its energy efficiency.

Solvent Minimization and Exploration of Alternative Green Solvents (e.g., Supercritical CO2, Aqueous Systems)

Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and health risks. researchgate.net Green chemistry promotes the minimization of solvent use or the replacement of hazardous solvents with greener alternatives. researchgate.net

Supercritical Carbon Dioxide (Sc-CO₂): Supercritical CO₂ has emerged as a promising green solvent due to its non-toxic, non-flammable nature, and tunable solvent properties with changes in temperature and pressure. researchgate.netbhu.ac.in It is particularly attractive for various chemical reactions, including polymerizations and extractions. researchgate.net While direct application to this compound synthesis is not specified, its use in related reactions suggests potential. For instance, Sc-CO₂ has been investigated for biocatalysis reactions like esterification and hydrolysis, where it can offer high reactivity and selectivity. researchgate.net Its ability to dissolve reactants and facilitate product separation makes it a viable medium for a range of chemical transformations. researchgate.netbhu.ac.in

Aqueous Systems: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The use of aqueous solvents in oxime synthesis has been explored as a way to reduce the reliance on organic solvents. numberanalytics.com Research has demonstrated the feasibility of preparing oximes in aqueous solutions, sometimes with the aid of additives to enhance reaction rates. diva-portal.org This approach aligns with the principles of green chemistry by significantly reducing the environmental impact associated with solvent use.

Catalysis in Environmentally Benign Synthetic Routes

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste generation. researchgate.net Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and often recycled. researchgate.net

In the context of the synthesis of 4-isopropylcyclohexanone and its derivatives, several catalytic approaches are relevant:

Hydrogenation: The conversion of cryptone to 4-isopropylcyclohexanone utilizes Wilkinson's catalyst (a rhodium-based complex) for hydrogenation. rsc.orgresearchgate.net Asymmetric hydrogenation, in a broader context, is a powerful tool for creating chiral centers with high selectivity and atom economy. escholarship.orgnih.gov

Oxidation: The oxidation of cyclohexanone (B45756) derivatives can be achieved using various catalytic systems. For example, cerium oxide has been studied as a catalyst for the liquid-phase oxidation of cyclohexanone. science.gov Furthermore, environmentally friendly metals like gold and palladium nanoparticles have been used in enantioselective oxidation processes. google.com

Brønsted Acid Catalysis: The use of Brønsted acids as catalysts has been shown to be effective in the preparation of related compounds like N-sulfinyl imines, improving yields and shortening reaction times. diva-portal.org

The development of recyclable catalysts is a key area of research. For instance, magnetically recoverable heterogeneous copper catalysts have been used in the synthesis of triazoles in water, allowing for easy separation and reuse. researchgate.net

Principles of Atom Economy and Waste Reduction in Synthesis

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org High atom economy reactions are crucial for minimizing waste at the molecular level. acs.org

The synthesis of this compound from 4-isopropylcyclohexanone and hydroxylamine is an addition reaction, which is inherently atom-economical. The main byproduct is water.

Reaction: C₉H₁₆O + NH₂OH → C₉H₁₇NO + H₂O

Waste reduction also involves minimizing the use of auxiliary substances like solvents and separation agents, or ensuring they are recyclable. researchgate.net The choice of catalytic processes over stoichiometric ones is a primary strategy for waste reduction, as catalysts are not consumed in the reaction and can often be recovered and reused. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is central to the future of 4-isopropylcyclohexanone (B42220) oxime synthesis and its subsequent transformations. Research is increasingly targeting catalysts that offer higher selectivity and efficiency under milder, more environmentally benign conditions.

Recent advancements have seen the emergence of novel electrocatalytic systems. For instance, a zinc-based catalyst has been shown to be highly effective for synthesizing oximes from nitrates and carbonyl compounds in acidic media, demonstrating excellent yield and selectivity. rsc.org Similarly, an electrocatalytic system combining a carbon-based oxygen reduction reaction (ORR) electrocatalyst with a Ti-MOR catalyst facilitates efficient ammoximation, achieving a 95% yield for cyclohexanone (B45756) oxime. nih.gov Another promising approach involves the use of Zn-Cu alloy catalysts for the one-pot electrosynthesis of cyclohexanone oxime from aqueous nitrate (B79036) under ambient conditions. acs.org Cu-based nanomaterials are also gaining attention as potential catalysts for oxime electrosynthesis. bohrium.com

Beyond electrocatalysis, heterogeneous catalysts are being explored for selective hydrogenation. mdpi.com Noble metals like platinum and palladium, as well as Raney Nickel, are used to convert oximes to amines. mdpi.com For the direct synthesis via ammoximation, gold-palladium (AuPd) alloy nanoparticles supported on titanium silicalite (TS-1) have demonstrated high efficiency for cyclohexanone ammoximation using hydrogen peroxide generated in situ. hydro-oxy.com The continuous search for new metal-mediated and metal-catalyzed reactions remains a vibrant area of research, promising new pathways for oxime functionalization. acs.org

Table 1: Overview of Novel Catalytic Systems for Oxime Synthesis
Catalytic SystemReaction TypeKey AdvantagesSource(s)
Zn-based catalystElectrosynthesis from nitratesHigh yield and selectivity in acidic media rsc.org
Carbon-based ORR electrocatalyst + Ti-MORElectrocatalytic ammoximationHigh yield (95%) and selectivity (99%) nih.gov
Zn-Cu alloy catalystElectrosynthesis from nitrate reductionOne-pot synthesis under ambient conditions acs.org
AuPd/TS-1Ammoximation with in-situ H₂O₂High catalytic performance and stability hydro-oxy.com
Pt/C, Pd/C, Raney NiHydrogenation to aminesEstablished methods for amine synthesis mdpi.com

Development of Continuous-Flow Processes for Scalable and Sustainable Production

For industrial relevance, the transition from batch to continuous-flow processes is a critical research direction. Continuous-flow systems offer significant advantages, including improved safety, better heat and mass transfer, enhanced process control, and potential for automation, leading to more scalable and sustainable production of compounds like 4-isopropylcyclohexanone oxime.

Patented processes already outline detailed, multi-step continuous production methods for cyclohexanone oxime, encompassing the initial reaction, ammonia (B1221849) and solvent distillation, extraction, and final purification. google.com A key example is the Versalis process, which employs a proprietary titanium silicalite (TS-1) catalyst in a continuous ammoximation reaction. This process avoids the co-production of ammonium (B1175870) sulfate (B86663), a low-value byproduct of older methods.

Research has demonstrated that high-yield batch reactions can be successfully translated into continuous-flow reactors. For example, a system using an AuPd/TS-1 catalyst for ammoximation maintained a steady yield and high hydrogen selectivity over several hours of continuous operation. hydro-oxy.com The potential for continuous-flow electrosynthesis is also being recognized as a pathway for sustainable and scalable production of oximes. researchgate.net These developments are crucial for making the synthesis of this compound and its derivatives more economical and environmentally friendly on a large scale.

Deeper Mechanistic Elucidation of Less Understood Transformations

A fundamental understanding of reaction mechanisms is essential for optimizing existing processes and designing new transformations. While the basic formation of oximes is well-understood, the mechanisms of many advanced transformations remain areas of active investigation. nih.gov

Computational methods, such as Density Functional Theory (DFT), are being used to analyze the energetics of reaction steps in oxime formation under various conditions, including the role of catalysts like aniline. researchgate.net Detailed studies have clarified the mechanism of oxime formation, identifying the acid-catalyzed dehydration of a tetrahedral intermediate as the rate-determining step in the pH range of 3 to 7. nih.gov

More complex reactions are also being unraveled. For instance, detailed mechanistic studies of the ruthenium-alkylidene-mediated olefination of oximes suggest a novel pathway that proceeds through intermediate ruthenium nitrides, which is distinct from previously established metathesis mechanisms. acs.org Research into the reactions of oxime radicals, which can be generated through single-electron reduction, is uncovering new cyclization pathways. beilstein-journals.org In-situ Raman spectroscopy and theoretical calculations have been instrumental in confirming an NH₂OH-mediated pathway in the electrosynthesis of cyclohexanone oxime. acs.org Such detailed mechanistic insights are invaluable for the rational design of future catalysts and reaction conditions. acs.orgrsc.org

Design of Advanced Derivatives with Tailored Chemical Properties

This compound serves as a scaffold for the creation of advanced derivatives with specific, tailored properties for a wide range of applications. Research in this area focuses on modifying the core structure to enhance biological activity or to create novel materials.

Oxime derivatives are important in agrochemicals and pharmaceuticals. researchgate.netnumberanalytics.com For example, novel oxime ether derivatives have been synthesized and shown to possess potent larvicidal and fungicidal activities. jst.go.jp The design of such compounds often involves creating oxime esters and ethers to modulate their bioactivity. researchgate.netjst.go.jp

In materials science, oxime derivatives are versatile ligands in coordination chemistry and building blocks for supramolecular structures. rsc.org Their ability to form stable complexes with various metal ions allows for the creation of advanced materials that could be used for drug delivery, chemical sensing, or catalysis. rsc.org Functionalized oximes are also used as precursors for generating carbon-, nitrogen-, and oxygen-centered radicals, which are highly useful intermediates in organic synthesis. mdpi.com Future work will likely focus on creating increasingly complex derivatives of this compound to explore new chemical spaces and applications in medicine and materials science. numberanalytics.comgoogle.com

Integration with Emerging Technologies in Organic Synthesis and Materials Science

The advancement of oxime chemistry is intrinsically linked to the adoption of emerging technologies. These technologies are helping to make the synthesis and application of compounds like this compound more efficient, sustainable, and innovative.

Electrosynthesis is a prominent emerging technology for the green production of oximes, as it can be powered by renewable energy and often proceeds under ambient conditions, reducing the need for harsh reagents. rsc.orgnih.govacs.orgbohrium.com Another key area is photochemistry. Light-driven reactions, such as a recently reported photopromoted catalytic deoximation protocol, utilize renewable light energy to drive chemical transformations. acs.org Photoredox catalysis is also being employed to generate radicals from oxime derivatives under mild conditions. mdpi.com

Green chemistry principles are being integrated through technologies like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. numberanalytics.com Furthermore, the application of oxime chemistry in the synthesis of advanced materials is a rapidly growing field. numberanalytics.com As a precursor to ε-caprolactam, cyclohexanone oxime is fundamental to the production of Nylon-6, a major industrial polymer. acs.orggoogle.com The design of new oxime derivatives is expected to lead to novel polymers and functional materials with tailored properties for diverse applications. rsc.org

Table 2: Emerging Technologies in Oxime Chemistry
TechnologyApplication AreaKey BenefitSource(s)
ElectrosynthesisOxime ProductionSustainable, mild conditions, avoids harsh reagents rsc.orgnih.govacs.org
PhotochemistryOxime TransformationsUses renewable light energy, enables novel reactions mdpi.comacs.org
Continuous-Flow ProcessingScalable ProductionImproved safety, efficiency, and sustainability hydro-oxy.comgoogle.com
Microwave-Assisted SynthesisGreen SynthesisReduced reaction times and energy usage numberanalytics.com
Advanced Materials DesignMaterials ScienceCreation of functional materials for sensing, catalysis, etc. rsc.org

Q & A

Q. What are the established methods for synthesizing 4-isopropylcyclohexanone oxime, and how do reaction conditions influence yield?

The synthesis of oximes like this compound typically involves ammoximation, where ketones react with hydroxylamine under catalytic conditions. For example, TS-1 molecular sieves are effective catalysts for cyclohexanone oxime synthesis due to their acidic sites and structural stability, enabling high yields (80–90%) under mild conditions (60–80°C, atmospheric pressure) . Key variables include the molar ratio of hydroxylamine to ketone, reaction temperature, and catalyst loading. Optimization via experimental design (e.g., Box-Behnken) can systematically identify ideal conditions .

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

Characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm oxime formation (e.g., C=N-OH peak at ~160 ppm in ¹³C NMR) .
  • Chromatography : HPLC or GC-MS to assess purity and degradation products under thermal/light exposure .
  • Thermodynamic Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior. Ideal-gas enthalpy data for similar oximes (e.g., cyclohexanone oxime) are available via NIST databases .

Q. What factors affect the stability of this compound in laboratory settings?

Stability is influenced by:

  • Environmental Conditions : Degradation occurs under UV light, acidic/basic conditions, or elevated temperatures (>100°C), forming byproducts like amines or ketones via Beckmann rearrangement .
  • Storage : Stable at –20°C in inert atmospheres; desiccants prevent hydrolysis. Regular purity checks via TLC/HPLC are recommended .

Advanced Research Questions

Q. How can catalytic systems be optimized for enantioselective synthesis of this compound derivatives?

Enantioselective synthesis requires chiral catalysts or enzymes. For example:

  • Biocatalysis : Lipases or ketoreductases can selectively reduce ketones to chiral alcohols, which are then converted to oximes .
  • Metal-Organic Frameworks (MOFs) : Asymmetric catalysis using chiral MOFs with Lewis acid sites (e.g., Zn²⁺) can direct stereochemistry during oxime formation .
  • Kinetic Resolution : Racemic mixtures can be resolved using chiral stationary phases in HPLC .

Q. What experimental strategies resolve contradictions in reactivity data for this compound compared to other oximes?

Discrepancies in reactivity (e.g., nucleophilic attack rates) arise from steric and electronic effects. For example:

  • Steric Hindrance : The isopropyl group in this compound slows nucleophilic additions compared to acetone oxime .
  • Electronic Effects : Electron-withdrawing groups on the cyclohexane ring increase electrophilicity at the C=N bond. Comparative studies using Hammett plots or DFT calculations can quantify these effects .

Q. How does this compound interact with biological systems, and what methodologies assess its enzyme inhibition potential?

  • Enzyme Binding Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cytochrome P450 or hydrolases. In vitro assays (e.g., fluorometric kinase assays) validate inhibition .
  • Metabolic Pathways : Isotopic labeling (¹⁴C) tracks incorporation into terpenoid/steroid biosynthesis pathways in microbial models (e.g., Saccharomyces cerevisiae) .

Q. What computational tools predict the environmental fate and toxicity of this compound?

  • QSAR Models : Predict biodegradation rates and ecotoxicity using EPI Suite or TEST software .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments to identify persistent intermediates .

Methodological Guidance

Q. How to design a high-throughput screening protocol for derivatives of this compound?

  • Automated Synthesis : Use microreactors for parallel reactions (varying substituents on the cyclohexane ring).
  • Analytical Workflow : Couple UPLC-MS with automated data processing (e.g., OpenChrom) to rapidly profile derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with 5% acetic acid, followed by absorption with vermiculite .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

  • Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ppm via LC-MS), and recovery rates (85–115%) per ICH guidelines .
  • Cross-Validation : Compare results across labs using standardized reference materials (e.g., NIST SRM) .

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